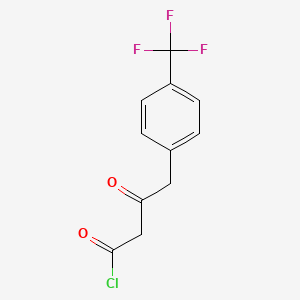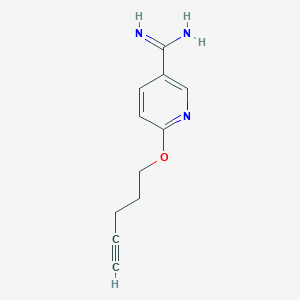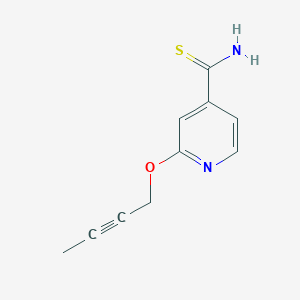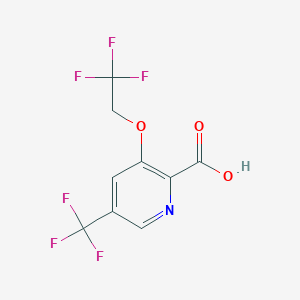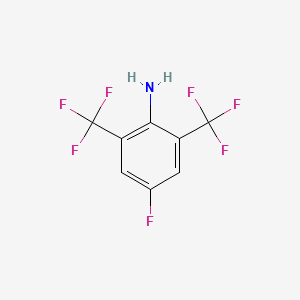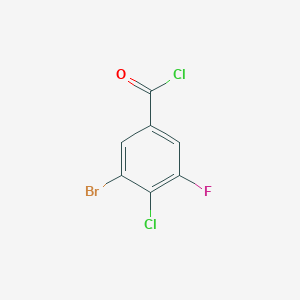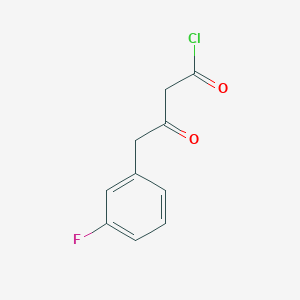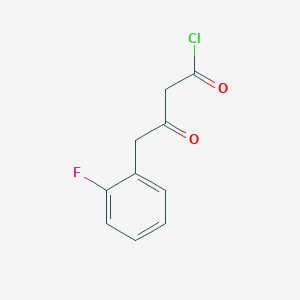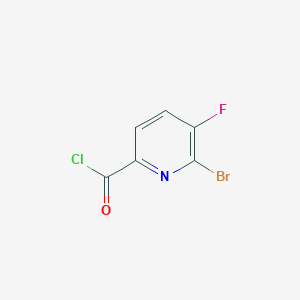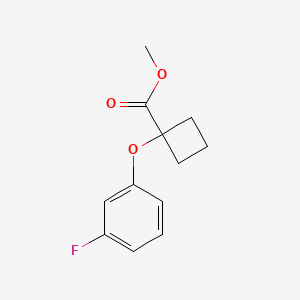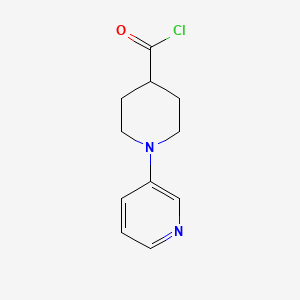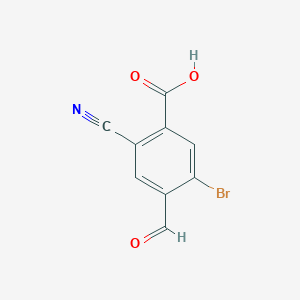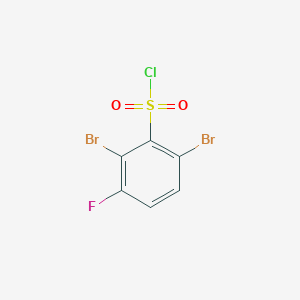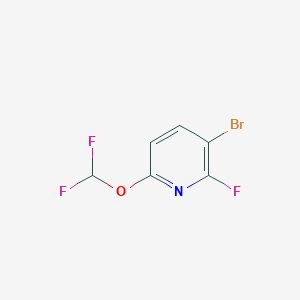
3-Bromo-6-difluoromethoxy-2-fluoropyridine
Overview
Description
3-Bromo-6-difluoromethoxy-2-fluoropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-Bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the fluorination of pyridine using a complex of aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at 450-500°C .
Industrial Production Methods
Industrial production methods for fluorinated pyridines typically involve large-scale reactions using efficient fluorinating agents and optimized reaction conditions to maximize yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of industrial processes for these compounds .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-difluoromethoxy-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one substituent with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Specific conditions and reagents are required to achieve the desired oxidation or reduction state.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses organoboron reagents, palladium catalysts, and mild reaction conditions.
Fluorination Reagents: Complexes such as AlF₃ and CuF₂ are used for the fluorination of pyridine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction can produce various substituted pyridines with different functional groups .
Scientific Research Applications
3-Bromo-6-difluoromethoxy-2-fluoropyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-6-difluoromethoxy-2-fluoropyridine involves its interaction with molecular targets and pathways in biological systems. The strong electron-withdrawing fluorine atoms in the aromatic ring influence the compound’s reactivity and interactions with other molecules . Specific molecular targets and pathways depend on the application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoropyridine
- 3-Bromo-2,6-difluorobenzaldehyde
- 6-Bromo-3-difluoromethoxy-2-fluoropyridine
Uniqueness
3-Bromo-6-difluoromethoxy-2-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties.
Properties
IUPAC Name |
3-bromo-6-(difluoromethoxy)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-2-4(11-5(3)8)12-6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBDNDCXDIOOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


